4'-Chloro-4-fluoro-3-nitrobenzophenone is a chemical compound with the molecular formula and a molecular weight of approximately 279.651 g/mol. This compound is classified as a chemical substance and is recognized under the CAS number 31431-16-0. It is achiral, meaning it does not exhibit optical activity, and has no defined stereocenters or E/Z centers .
4'-Chloro-4-fluoro-3-nitrobenzophenone is used primarily in scientific research and industrial applications. It serves as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its unique structure allows it to play a significant role in the development of drugs, particularly those targeting parasitic infections .
The synthesis of 4'-Chloro-4-fluoro-3-nitrobenzophenone can be achieved through several methods, including:
The choice of method depends on factors such as desired yield, purity, and scalability for industrial applications.
The molecular structure of 4'-Chloro-4-fluoro-3-nitrobenzophenone features two aromatic rings connected by a carbonyl group. The presence of chlorine, fluorine, and nitro groups introduces significant electronic effects that influence its reactivity and interactions.
C(c1cc(c(cc1)Cl)[N+](=O)[O-])(=O)c2ccc(cc2)F
ZUMMQWOIAMKUOT-UHFFFAOYSA-N
.These structural features contribute to its chemical properties and potential applications.
4'-Chloro-4-fluoro-3-nitrobenzophenone participates in various chemical reactions typical for aromatic compounds, including:
These reactions are crucial for synthesizing more complex organic molecules.
The mechanism of action for 4'-Chloro-4-fluoro-3-nitrobenzophenone primarily involves its role as an intermediate in the synthesis of pharmaceuticals like flurobendazole. Its structural components allow it to interact with biological targets effectively, although the compound itself may not exhibit direct pharmacological activity.
The nitro group can undergo reduction within biological systems, potentially leading to active metabolites that exert therapeutic effects against parasites .
The physical properties of 4'-Chloro-4-fluoro-3-nitrobenzophenone include:
Chemical properties include:
4'-Chloro-4-fluoro-3-nitrobenzophenone finds applications primarily in:
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8